molecular formula C19H39O3PS B14587003 Ethyl 2-(nonylsulfanyl)ethyl cyclohexylphosphonate CAS No. 61499-99-8

Ethyl 2-(nonylsulfanyl)ethyl cyclohexylphosphonate

Katalognummer: B14587003
CAS-Nummer: 61499-99-8
Molekulargewicht: 378.6 g/mol
InChI-Schlüssel: BVQUIQLLMCYDMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(nonylsulfanyl)ethyl cyclohexylphosphonate is an organophosphorus compound with a unique structure that combines a phosphonate group with a cyclohexyl ring and a nonylsulfanyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(nonylsulfanyl)ethyl cyclohexylphosphonate typically involves a multi-step process. One common method includes the reaction of cyclohexylphosphonic dichloride with ethyl 2-(nonylsulfanyl)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(nonylsulfanyl)ethyl cyclohexylphosphonate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the nonylsulfanyl chain can be oxidized to form sulfoxides or sulfones.

    Reduction: The phosphonate group can be reduced to phosphine derivatives under specific conditions.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine derivatives.

    Substitution: Various alkyl or aryl substituted phosphonates.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(nonylsulfanyl)ethyl cyclohexylphosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.

Wirkmechanismus

The mechanism of action of ethyl 2-(nonylsulfanyl)ethyl cyclohexylphosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the nonylsulfanyl chain can interact with hydrophobic regions of proteins, enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl cyclohexylphosphonate: Lacks the nonylsulfanyl chain, resulting in different chemical properties and applications.

    2-(Nonylsulfanyl)ethyl phosphonate: Does not contain the cyclohexyl ring, affecting its reactivity and biological interactions.

    Cyclohexylphosphonic acid: A simpler structure without the ethyl and nonylsulfanyl groups, leading to distinct chemical behavior.

Uniqueness

Ethyl 2-(nonylsulfanyl)ethyl cyclohexylphosphonate is unique due to its combination of a phosphonate group, a cyclohexyl ring, and a nonylsulfanyl chain. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

61499-99-8

Molekularformel

C19H39O3PS

Molekulargewicht

378.6 g/mol

IUPAC-Name

[ethoxy(2-nonylsulfanylethoxy)phosphoryl]cyclohexane

InChI

InChI=1S/C19H39O3PS/c1-3-5-6-7-8-9-13-17-24-18-16-22-23(20,21-4-2)19-14-11-10-12-15-19/h19H,3-18H2,1-2H3

InChI-Schlüssel

BVQUIQLLMCYDMZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCSCCOP(=O)(C1CCCCC1)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.